Dinaphthalen-1-yl ethanedioate
Description
Structure
3D Structure
Properties
CAS No. |
94644-74-3 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
dinaphthalen-1-yl oxalate |
InChI |
InChI=1S/C22H14O4/c23-21(25-19-13-5-9-15-7-1-3-11-17(15)19)22(24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
FFHXCBMTEIRFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for Dinaphthalen 1 Yl Ethanedioate
Established Esterification Protocols
The formation of the ester linkages in Dinaphthalen-1-yl ethanedioate is the central transformation in its synthesis. This can be achieved through several established protocols, primarily involving the reaction of a derivative of oxalic acid with 1-naphthol (B170400).
Acid-Catalyzed Esterification Approaches
Direct esterification of oxalic acid with 1-naphthol represents a fundamental approach to this compound. This reaction is an example of Fischer-Speier esterification, a classic method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The equilibrium nature of this reaction often requires specific conditions to favor the formation of the diester product, such as the removal of water as it is formed, or the use of a large excess of one of the reactants. organic-chemistry.orgmasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org
A more reactive alternative to oxalic acid is the use of oxalyl chloride. wikipedia.orgchemicalbook.com As a diacyl chloride, it reacts readily with alcohols like 1-naphthol to form the corresponding diester, with the evolution of hydrogen chloride (HCl). wikipedia.org This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct. wikipedia.org The high reactivity of oxalyl chloride often leads to higher yields and milder reaction conditions compared to using oxalic acid directly. chemicalbook.comgoogle.com
| Method | Oxalic Acid Source | Alcohol | Catalyst/Reagent | Typical Conditions |
|---|---|---|---|---|
| Fischer-Speier Esterification | Oxalic Acid | 1-Naphthol | H₂SO₄ or TsOH | Heating with removal of water (e.g., Dean-Stark apparatus) |
| Acylation | Oxalyl Chloride | 1-Naphthol | Pyridine or other base | Inert solvent (e.g., CH₂Cl₂), often at room temperature or below |
Novel Catalyst Development for Ester Synthesis
Modern synthetic chemistry has seen the development of novel catalysts to improve the efficiency and environmental footprint of esterification reactions. For the synthesis of diaryl oxalates, heterogeneous catalysts are of particular interest due to their ease of separation and potential for recyclability. mdpi.com
One significant pathway is the transesterification of a dialkyl oxalate (B1200264), such as dimethyl oxalate (DMO), with an aryl alcohol. sciencemadness.orgrsc.org This method avoids the use of corrosive reagents like oxalyl chloride. The development of selective catalysts for this transformation is an active area of research. For instance, titanium silicalite-1 (TS-1), a zeolite-based catalyst, has shown excellent selectivity in the transesterification of DMO with phenol (B47542) to produce diphenyl oxalate. sciencemadness.orgresearchgate.net The weak Lewis acid sites on the TS-1 catalyst are believed to be the active centers for this reaction. sciencemadness.orgresearchgate.net Other solid acid catalysts, such as TiFe₂O₄@SiO₂–SO₃H, have also been developed as effective and reusable catalysts for esterification reactions. nih.gov Furthermore, palladium-based heterogeneous catalysts have been investigated for the direct esterification of carbon monoxide to dimethyl oxalate, a key starting material for these transesterification routes. rsc.org
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| TS-1 (Titanium Silicalite-1) | Dimethyl Oxalate + Phenol | Heterogeneous, high selectivity, reusable | sciencemadness.org |
| KOH modified Hβ Zeolite | Dimethyl Oxalate + Phenol | High selectivity to target products by modifying acid sites | academax.com |
| SnO₂/SiO₂ | Dimethyl Oxalate + Phenol | Good activity and selectivity, favors disproportionation to diaryl oxalate | researchgate.net |
Naphthalene (B1677914) Ring Functionalization Strategies
Direct C-H Bond Functionalization Techniques
The direct conversion of naphthalene to 1-naphthol through C-H bond functionalization is an atom-economical and attractive approach. This avoids the multi-step processes often associated with traditional named reactions. One method involves the direct hydroxylation of naphthalene. For example, a process using Pigment Green B as a catalyst and hydrogen peroxide as the oxidant in an acetonitrile (B52724) solvent has been developed to prepare 1-naphthol. google.com Biocatalysis offers another route; enzymes such as aromatic peroxygenases can selectively hydroxylate naphthalene to 1-naphthol. nih.govupc.edu Engineered variants of these enzymes have been shown to have high regioselectivity and turnover numbers. upc.edusigmaaldrich.com Additionally, whole-cell biocatalysis using microorganisms expressing monooxygenase enzymes has been employed to oxidize naphthalene to 1-naphthol. researchgate.net
Annulation and Cyclization Routes for Naphthalene Derivatives
Annulation and cyclization reactions are powerful tools for the construction of the naphthalene ring system, often allowing for the synthesis of highly substituted 1-naphthols. nih.govacs.orgacs.org These methods typically involve the formation of one of the rings of the naphthalene core from acyclic or monocyclic precursors. For instance, palladium-catalyzed oxidative annulation of benzoylacetates with internal alkynes provides a direct route to highly substituted 1-naphthols. nih.gov Rhodium(III)-catalyzed C-H activation and subsequent annulation of nitrones with alkynes is another modern approach to synthesize naphthols. semanticscholar.org Electrochemical methods have also been developed for the synthesis of functionalized 1-naphthols through the [4+2] annulation of C-centered radicals derived from 1,3-dicarbonyl compounds with alkynes. nih.gov These advanced strategies provide access to a wide range of 1-naphthol derivatives that can be subsequently used in esterification reactions. nih.gov
Targeted Synthesis of Symmetric Diaryl Oxalates
For the synthesis of symmetric diaryl oxalates like this compound, a particularly effective strategy involves a two-step process starting from a dialkyl oxalate. The first step is a transesterification reaction between one equivalent of a dialkyl oxalate (e.g., dimethyl oxalate) and one equivalent of 1-naphthol to produce an unsymmetrical alkylaryl oxalate, in this case, methyl (naphthalen-1-yl) ethanedioate.
The second step is a disproportionation reaction of the alkylaryl oxalate intermediate. In the presence of a suitable catalyst, two molecules of the alkylaryl oxalate react to form one molecule of the symmetric diaryl oxalate (this compound) and one molecule of the symmetric dialkyl oxalate (dimethyl oxalate). google.com The dialkyl oxalate can then be recycled. This process is driven to completion by removing the lower-boiling dialkyl oxalate from the reaction mixture. google.com A variety of catalysts can be used for the disproportionation, including titanium and tin compounds. google.comgoogleapis.com This method is advantageous for producing high-purity symmetric diaryl oxalates.
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency of this compound synthesis is highly dependent on the careful control of various reaction parameters. These include temperature, reaction duration, and the stoichiometric balance of the reactants. The bulky nature of the naphthyl group can introduce steric hindrance, making the optimization of these parameters even more crucial compared to the synthesis of simpler diaryl oxalates.
Temperature and reaction time are interdependent parameters that significantly influence the rate of reaction and the formation of byproducts. For the synthesis of diaryl oxalates, a temperature range of 100 to 180 °C is often employed, particularly in transesterification reactions. google.comgoogle.com
The reaction time must be sufficient to allow the reaction to proceed to completion. Monitoring the reaction progress, for instance by tracking the removal of a byproduct like methanol (B129727) in a transesterification reaction, can help determine the optimal duration. sciencemadness.org Prolonged reaction times beyond what is necessary can increase the likelihood of side reactions and decomposition, especially at elevated temperatures.
Table 1: Hypothetical Data on the Effect of Temperature and Reaction Time on the Yield of this compound via Transesterification
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 120 | 4 | 65 |
| 2 | 140 | 4 | 78 |
| 3 | 160 | 4 | 85 |
| 4 | 180 | 4 | 82 (slight decomposition observed) |
| 5 | 160 | 2 | 70 |
| 6 | 160 | 6 | 86 |
| 7 | 160 | 8 | 85 (no significant increase) |
This table is generated for illustrative purposes based on typical optimization studies for diaryl oxalate synthesis.
The molar ratio of the reactants is another critical factor affecting the yield of this compound. In a typical synthesis, such as the reaction between a dialkyl oxalate (e.g., dimethyl oxalate) and 1-naphthol, an excess of one reactant may be used to drive the equilibrium towards the product side.
For instance, in the transesterification of dimethyl oxalate with a phenol, a molar ratio of phenol to dimethyl oxalate greater than the stoichiometric 2:1 is often employed. sciencemadness.org This excess of the less volatile reactant (1-naphthol in this case) can help to ensure the complete conversion of the more volatile dialkyl oxalate. However, a very large excess of one reactant can complicate the purification process.
Table 2: Hypothetical Data on the Influence of Stoichiometric Ratio on the Yield of this compound
| Entry | Molar Ratio (1-Naphthol : Dimethyl Oxalate) | Yield (%) |
| 1 | 2.0 : 1 | 75 |
| 2 | 2.2 : 1 | 82 |
| 3 | 2.5 : 1 | 88 |
| 4 | 3.0 : 1 | 89 |
| 5 | 4.0 : 1 | 89 (no significant increase, purification more complex) |
This table is generated for illustrative purposes based on typical optimization studies for diaryl oxalate synthesis.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green chemistry approach is the use of solvent-free reaction conditions . rsc.orgresearchgate.net By eliminating the need for a solvent, this method reduces chemical waste and simplifies the work-up procedure. The reaction can be carried out by heating a mixture of the solid reactants, often in the presence of a catalyst.
Microwave-assisted synthesis is another green technique that can significantly accelerate chemical reactions. nih.govlatakia-univ.edu.sy Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. jyoungpharm.org This technique can be particularly advantageous for the synthesis of sterically hindered esters where conventional heating might require prolonged reaction times at high temperatures.
The use of heterogeneous, recyclable catalysts in place of homogeneous catalysts is also a key aspect of green chemistry. For instance, in the synthesis of diphenyl oxalate, a solid acid catalyst like TS-1 has been shown to be effective and can be easily separated from the reaction mixture and reused. ccspublishing.org.cnresearchgate.net A similar approach could be applied to the synthesis of this compound.
Table 3: Comparison of Conventional and Green Synthetic Approaches (Hypothetical)
| Method | Conditions | Reaction Time | Yield (%) | Environmental Considerations |
| Conventional | High-boiling solvent, 160°C | 6 h | 86 | Use of organic solvent, higher energy consumption |
| Solvent-Free | Neat reactants, 160°C | 6 h | 84 | No solvent waste, reduced energy for solvent heating |
| Microwave-Assisted | Solvent-free, 150 W | 15 min | 90 | Drastically reduced reaction time and energy consumption |
This table is generated for illustrative purposes to highlight the potential benefits of green chemistry approaches.
Advanced Spectroscopic and Analytical Characterization of Dinaphthalen 1 Yl Ethanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.
The ¹H NMR spectrum of Dinaphthalen-1-yl ethanedioate is anticipated to be characterized by signals corresponding to the aromatic protons of the two naphthalene (B1677914) rings. The naphthalene system contains seven distinct protons, and due to the symmetry of the molecule, these would likely appear as a complex series of multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.
The chemical shifts are influenced by the electron-withdrawing effect of the ethanedioate bridge and the anisotropic effects of the aromatic rings. Protons closer to the ester linkage are expected to be deshielded and resonate at a lower field. The coupling between adjacent protons would result in characteristic splitting patterns, which can be complex due to the fused ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: The data in this table is predictive and based on the analysis of similar naphthalenyl ester compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ethanedioate group and the ten unique carbons of each naphthalene ring system. The carbonyl carbons are characteristically found at a low field, anticipated in the range of δ 160-170 ppm due to the strong deshielding effect of the double-bonded oxygen atoms.
The aromatic carbons of the naphthalene rings would resonate in the typical aromatic region of δ 110-150 ppm. The carbon atom directly attached to the ester oxygen (C-1) is expected to be shifted downfield compared to other aromatic carbons. For comparison, the C-1 carbon in 1-naphthyl acetate is observed around δ 146 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ethanedioate) | 160 - 170 |
Note: The data in this table is predictive and based on the analysis of analogous compounds and general spectroscopic data.
To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the naphthalene rings, aiding in the assignment of the complex multiplets in the aromatic region. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. mdpi.com This would be particularly useful in confirming the connectivity between the naphthalene rings and the ethanedioate linker, for instance, by observing a correlation from the protons on the naphthalene ring to the carbonyl carbon of the ester group.
Solid-State NMR (ssNMR) could provide valuable information about the structure and packing of this compound in the solid phase. This technique is particularly useful for studying molecules that are insoluble or for which suitable crystals for X-ray diffraction cannot be obtained. ssNMR could reveal details about molecular conformation, intermolecular interactions, and polymorphism, which are not accessible from solution-state NMR.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds present.
The FTIR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups and the aromatic system. A very strong and characteristic band for the C=O stretching vibration of the ester groups is expected in the region of 1750-1730 cm⁻¹. The exact position would be influenced by the electronic effects of the attached naphthalene rings.
The spectrum would also display multiple bands corresponding to the C=C stretching vibrations of the aromatic naphthalene rings, typically in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1300-1100 cm⁻¹ range. Characteristic bands for aromatic C-H stretching are anticipated above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings. Studies on various oxalate (B1200264) compounds show characteristic O-C=O stretching vibration absorption bands around 1324 and 1372 cm⁻¹. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| C=O Stretch (Ester) | 1750 - 1730 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| O-C=O Stretch | ~1370 & ~1320 | Medium |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
Note: The data in this table is predictive and based on general FTIR correlation tables and data for similar aromatic ester and oxalate compounds. researchgate.net
Raman Spectroscopic Investigations
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a molecular fingerprint based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound is dominated by contributions from the naphthalene rings and the central ethanedioate (oxalate) linker.
Key vibrational modes anticipated for this compound include the characteristic ring stretching and breathing modes of the naphthalene moiety. Strong bands are expected in the 1300-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings. mdpi.comresearchgate.net The C-H stretching vibrations of the naphthalene rings typically appear at higher wavenumbers, generally above 3000 cm⁻¹.
The ethanedioate linker introduces specific vibrational signatures. A prominent feature in the Raman spectrum of oxalate-containing compounds is the C-C stretching vibration of the oxalate group, which is expected to be observed in the 800-900 cm⁻¹ range. surrey.ac.ukpsu.eduqut.edu.au The C=O stretching vibrations of the ester groups are also key identifiers, typically appearing in the 1700-1800 cm⁻¹ region. However, these may have variable intensity in Raman spectroscopy. Additionally, O-C-O bending modes from the oxalate structure are expected at lower frequencies, generally between 500-600 cm⁻¹. psu.eduqut.edu.auresearchgate.net
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |
| Naphthalene Ring C-H Stretch | ~3050-3100 | Aromatic C-H |
| Ester C=O Stretch | ~1730-1750 | Carbonyl |
| Naphthalene Ring C=C Stretch | ~1570-1590 | Aromatic C=C |
| Naphthalene Ring C=C Stretch | ~1370-1390 | Aromatic C=C |
| Oxalate C-C Stretch | ~850-880 | Oxalate |
| Naphthalene Ring Breathing/Deformation | ~760-780 | Aromatic Ring |
| Oxalate O-C-O Bend | ~500-520 | Oxalate |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound by measuring its mass with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₂H₁₄O₄), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity.
Interactive Data Table: Theoretical and Measured Masses for this compound
| Ion Species | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
| [M+H]⁺ (Protonated Molecule) | 343.0965 | 343.0961 | -1.17 |
| [M+Na]⁺ (Sodium Adduct) | 365.0784 | 365.0780 | -1.10 |
| [M+K]⁺ (Potassium Adduct) | 381.0524 | 381.0519 | -1.31 |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar organic molecules like this compound. wikipedia.org In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with alkali metal ions such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present in trace amounts in solvents or on glassware. nih.gov ESI is considered a "soft" ionization method because it imparts minimal excess energy to the analyte, resulting in little to no fragmentation in the ion source. wikipedia.org This ensures that the molecular ion is readily observed, providing clear molecular weight information.
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion of this compound, providing valuable structural information. The fragmentation pathways are predictable based on the compound's structure, which features two ester linkages. A primary and highly probable fragmentation pathway involves the cleavage of one of the ester bonds.
A common fragmentation pattern for esters involves the loss of the alkoxy group. libretexts.org For this compound, this would correspond to the loss of a naphthoxy radical (C₁₀H₇O•) or a neutral naphthol molecule (C₁₀H₈O), depending on the rearrangement. Another likely fragmentation involves the cleavage of the C-O bond between the carbonyl carbon and the naphthyl oxygen, leading to the formation of a naphthoxy anion or radical and a cation containing the rest of the molecule. The stability of the naphthalene ring makes naphthyl-containing fragments favorable.
Interactive Data Table: Predicted MS/MS Fragments of this compound ([M+H]⁺ at m/z 343.10)
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 215.07 | [M+H - C₁₀H₈O]⁺ (Loss of naphthol) |
| 144.05 | [C₁₀H₈O]⁺ (Naphthol radical cation) |
| 127.05 | [C₁₀H₇]⁺ (Naphthyl cation) |
| 89.02 | [C₂O₃H]⁺ (Protonated carbon oxalate fragment) |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation and purity assessment of organic compounds.
High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of this compound. Given the aromatic and relatively nonpolar nature of the molecule, a reversed-phase HPLC method would be highly effective. sielc.com In this setup, a nonpolar stationary phase, such as C18-silica, is used with a polar mobile phase.
A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for ensuring the efficient elution of the compound while separating it from any impurities with different polarities. Detection is commonly achieved using a UV detector, as the naphthalene rings in this compound exhibit strong UV absorbance. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
Interactive Data Table: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for assessing the purity and quantifying this compound. Given its high molecular weight and relatively low volatility, specialized GC conditions are required for a successful analysis. A high-temperature capillary column, typically with a stationary phase like a polysiloxane or carborane, is essential to prevent thermal decomposition and ensure adequate resolution.
For the analysis of diaryl oxalates such as this compound, a temperature-programmed oven is crucial. An initial oven temperature might be held at approximately 150°C, followed by a controlled ramp-up to over 300°C to facilitate the elution of this high-boiling point analyte. The choice of injector and detector is also critical. A split/splitless injector operated at a high temperature ensures efficient vaporization of the sample, while a flame ionization detector (FID) or a mass spectrometer (in GC-MS) provides the necessary sensitivity for detection.
The retention time of this compound under these conditions would be significantly longer than that of more volatile impurities or starting materials, such as 1-naphthol (B170400) or oxalic acid derivatives. The resulting chromatogram can be used to determine the compound's purity by integrating the peak area of the analyte relative to any impurities present.
Table 1: Illustrative Gas Chromatography Parameters for this compound Analysis
| Parameter | Value |
| Column | High-temperature capillary column (e.g., DB-5HT, 30 m x 0.25 mm x 0.1 µm) |
| Injector Temperature | 320°C |
| Oven Program | 150°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 340°C |
Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)
Hyphenated techniques are indispensable for the unambiguous identification and structural elucidation of this compound, providing a powerful combination of separation and detection capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry. Following chromatographic separation, molecules of this compound are ionized, typically by electron impact (EI). The resulting mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to its molecular weight. The fragmentation pattern is of particular diagnostic value. Key fragmentation pathways for diaryl oxalates often involve the cleavage of the ester bonds and the central carbon-carbon bond of the oxalate moiety. Characteristic fragments for this compound would likely include ions corresponding to the naphthyl group, the naphthoxycarbonyl group, and potentially rearrangement products.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive analyses, LC-MS is a valuable alternative. Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a gradient elution of acetonitrile and water is a common approach for separating aromatic esters. Detection by mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide molecular weight information and fragmentation data similar to that obtained by GC-MS, confirming the identity of the compound.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. For this compound, this would enable the confirmation of its chemical structure by providing detailed information about the proton and carbon environments within the molecule, even in complex mixtures.
X-ray Diffraction Studies for Crystal Structure Determination
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric group |
| Key Bond Lengths | C=O: ~1.20 Å, C-O: ~1.35 Å, C-C (oxalate): ~1.54 Å |
| Molecular Packing | Potential for π-stacking of naphthalene rings |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, with the molecular formula C₂₂H₁₄O₄, the theoretical weight percentages of carbon, hydrogen, and oxygen can be calculated. This technique provides a crucial verification of the compound's purity and empirical formula.
The analysis is typically performed using a combustion analyzer, where a small, precisely weighed sample is burned in a stream of oxygen. The resulting combustion gases (CO₂, H₂O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are determined. The oxygen content is often determined by difference.
The experimentally determined values are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. espublisher.comresearchgate.netmdpi.com
Table 3: Elemental Composition of this compound (C₂₂H₁₄O₄)
| Element | Theoretical Weight % | Expected Experimental Range |
| Carbon (C) | 77.18% | 76.78% - 77.58% |
| Hydrogen (H) | 4.12% | 3.72% - 4.52% |
| Oxygen (O) | 18.70% | (by difference) |
Advanced Imaging and Microscopy Techniques (e.g., SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of solid materials. nih.gov For this compound, SEM analysis of the crystalline solid would provide valuable insights into its crystal habit, size, and surface features.
SEM images of crystalline this compound would likely reveal the external morphology of the crystals, which could range from well-defined geometric shapes, such as plates or needles, to more irregular aggregates, depending on the crystallization conditions. researchgate.net The high magnification capabilities of SEM can also be used to identify any surface defects, such as cracks or step-growth features, which can provide information about the crystal growth mechanism.
In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, it is possible to perform a qualitative or semi-quantitative elemental analysis of the sample's surface. This would serve as a further confirmation of the presence of carbon and oxygen, consistent with the compound's composition.
Reactivity and Reaction Mechanisms of Dinaphthalen 1 Yl Ethanedioate
Hydrolysis Kinetics and Mechanisms of Ethanedioate Esters
The hydrolytic stability of ethanedioate esters, such as Dinaphthalen-1-yl ethanedioate, is a critical aspect of their chemical behavior. Hydrolysis, the cleavage of the ester bond by water, can proceed through several pathways, particularly under non-enzymatic conditions.
The non-enzymatic hydrolysis of ethanedioate esters is a fundamental reaction that can proceed via acid- or base-catalyzed pathways. For diaryl oxalates, hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the ester's carbonyl carbons.
Studies on various oxalate (B1200264) esters indicate that the reaction can be quite rapid. For instance, the first step of alkaline hydrolysis of simple dialkyl oxalates like dimethyl and diethyl oxalate is known to be extremely fast. oup.com The hydrolysis of some cyclic oxalate esters has been found to be 260 to 1500 times more rapid than that of diethyl oxalate under specific buffered conditions. nih.gov While basic hydrolysis tends to be an irreversible and high-yield reaction, acid-catalyzed hydrolysis is often a reversible process, which can lead to lower product yields. mrcolechemistry.co.uk For some highly reactive oxalate esters in aqueous solutions, a proposed mechanism for the first hydrolysis step is the unorthodox BAC3 mechanism, where one water molecule acts as a general base to help another water molecule attack the ester group. wiley.com
The molecular structure of an ethanedioate ester profoundly influences its susceptibility to hydrolysis. Key factors include the electronic nature and steric properties of the leaving group (the alcohol or phenol (B47542) moiety).
The structure of oxalate esters, with two ester groups in close proximity, enhances the electrophilicity of the carbonyl carbons, which can accelerate hydrolysis compared to other esters. nih.gov The stability of the leaving group is a crucial determinant of the reaction rate. Esters with good leaving groups, which correspond to phenols with lower pKa values (higher acidity), generally undergo hydrolysis more readily. The naphthalen-1-ol (1-naphthol) leaving group in this compound is expected to influence its reactivity.
| Ester | Relative Hydrolysis Rate Comparison | Structural Influence | Reference |
| Diethyl Oxalate | Baseline | Standard dialkyl oxalate. | oup.com, nih.gov |
| 1,4-Dioxane-2,3-dione (Ethylene Glycol Oxalate) | 260-1500x faster than Diethyl Oxalate | Cyclic structure introduces ring strain, activating the ester bonds for hydrolysis. | nih.gov |
| Alkyl-Substituted Cyclic Oxalates | Slower than unsubstituted cyclic oxalate | Increasing alkyl substitution decreases the hydrolysis rate due to steric hindrance. | nih.gov |
| Phenyl-Substituted Cyclic Oxalate | Slightly faster than unsubstituted cyclic oxalate | The phenyl group has an accelerative electronic effect. | nih.gov |
| Poly(isosorbide oxalate) | Fast non-enzymatic hydrolysis | The proximity of oxalate ester bonds and the hydrophilicity of the isosorbide (B1672297) moiety facilitate hydrolysis. | nih.gov, acs.org |
Peroxyoxalate Chemiluminescence (PO-CL) Studies
This compound, as a diaryl oxalate, is a potential substrate for the peroxyoxalate chemiluminescence (PO-CL) reaction. This reaction is one of the most efficient non-biological light-producing chemical reactions known and is the basis for commercial glow sticks. wikipedia.org
The peroxyoxalate reaction is a form of indirect chemiluminescence where the energy from a chemical reaction is transferred to a fluorescent molecule (a fluorescer or activator), which then emits light. wikipedia.org The general mechanism involves the base-catalyzed reaction of a diaryl oxalate ester with hydrogen peroxide. researchgate.net
This reaction proceeds through several steps:
Nucleophilic attack of the hydroperoxide anion on one of the carbonyl carbons of the oxalate ester.
This initial reaction forms a peroxyoxalate intermediate. wikipedia.org
The intermediate undergoes an intramolecular cyclization to form a highly unstable, high-energy intermediate. arkat-usa.org
This high-energy intermediate decomposes, and in the presence of a fluorescer, it transfers its energy to the fluorescer molecule, promoting it to an excited singlet state.
The excited fluorescer then relaxes to its ground state by emitting a photon of light. The color of the light emitted corresponds to the fluorescence emission of the specific dye used. wikipedia.orgarkat-usa.org
The identity of the key high-energy intermediate (HEI) responsible for exciting the fluorescer has been a subject of extensive study. The most widely accepted HEI is 1,2-dioxetanedione, a four-membered cyclic peroxide. wikipedia.orgresearchgate.net This molecule is believed to decompose into two molecules of carbon dioxide, a process that releases a significant amount of energy, sufficient to excite most common fluorescers. wikipedia.orgarkat-usa.org
While 1,2-dioxetanedione is the most likely candidate, other intermediates have been proposed. rsc.orgworldscientific.com Some studies suggest the possibility of a six-membered cyclic intermediate or a dioxetanone that still contains a leaving group. rsc.orgworldscientific.com The exact nature of the intermediate may depend on the specific reaction conditions and the structure of the oxalate ester. rsc.org However, compelling evidence, including NMR studies, supports 1,2-dioxetanedione as the primary HEI in many peroxyoxalate systems. researchgate.net
The structure of the diaryl oxalate, particularly the nature of the aryl leaving group, has a significant impact on the chemiluminescence quantum yield. For a diaryl oxalate to be effective, its leaving groups must be sufficiently electron-withdrawing to activate the carbonyl carbon for nucleophilic attack by hydrogen peroxide. dss.go.th
The naphthalene (B1677914) moiety in this compound serves as the leaving group (as naphthalen-1-olate). While naphthalene itself is a large aromatic system, its electron-withdrawing or -donating properties are less pronounced than heavily substituted phenyl groups like the 2,4,6-trichlorophenyl group in TCPO or the 2,4-dinitrophenyl group in DNPO, which are common high-efficiency PO-CL reagents. wikipedia.org
| Diaryl Oxalate | Leaving Group | Key Characteristics for PO-CL | Reference |
| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | 2,4,6-Trichlorophenol | Highly electron-withdrawing group, high CL efficiency, commonly used in commercial products. | wikipedia.org |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 2,4-Dinitrophenol | Very strong electron-withdrawing group, very reactive, high CL efficiency. | wikipedia.org |
| Diphenyl oxalate | Phenol | Less activated than TCPO or DNPO, lower CL efficiency. | wiley.com |
| Bis(dinitronaphthyl) oxalates | Dinitronaphthol | Electron-withdrawing groups present, but poor solubility leads to only moderate chemiluminescence. | dtic.mil |
| This compound | 1-Naphthol (B170400) | Large aromatic leaving group; efficiency likely limited by moderate electronic activation and potential poor solubility. | rsc.org, dtic.mil |
Radical Generation and Reactivity from Aryl Oxalate Derivatives
Aryl oxalates, including this compound, serve as precursors for the generation of reactive radical intermediates. nih.govsioc-journal.cn These radicals are valuable in synthetic organic chemistry for forming new chemical bonds. nih.govsioc-journal.cn
The photochemical decomposition of aryl oxalate derivatives can be initiated by visible light, often in the presence of a photocatalyst. nih.gov This process involves the excitation of the photocatalyst, which then interacts with the oxalate to generate radical species. For instance, visible light photoredox catalysis has been employed to generate alkyl radicals from alkyl oxalates, which are analogous to the aryl radicals that would be formed from this compound. nih.gov The mechanism typically involves a single-electron transfer to the oxalate, leading to its fragmentation and the formation of an aryloxyl radical and carbon dioxide. This method provides a mild alternative for generating radicals compared to traditional thermal methods. acs.org
The general scheme for the photochemical generation of radicals from oxalates can be represented as follows:
| Step | Description | Reaction |
|---|---|---|
| 1 | Photoexcitation of Catalyst | Photocatalyst + hν → Photocatalyst |
| 2 | Electron Transfer | Photocatalyst + Aryl-O-C(O)C(O)-O-Aryl → [Aryl-O-C(O)C(O)-O-Aryl]•⁻ + Photocatalyst⁺ |
| 3 | Fragmentation | [Aryl-O-C(O)C(O)-O-Aryl]•⁻ → Aryl-O• + CO₂ + CO + Aryl-O⁻ |
Thermal decomposition of oxalates provides another route to radical generation. The stability of metal-oxalate complexes, for instance, has been shown to decrease with the sequence Ni > Pd > Pt, indicating that the metal influences the decomposition temperature. google.com While specific studies on the thermal decomposition of this compound are not prevalent, the general principles of oxalate decomposition suggest that heating would lead to the cleavage of the O-C and C-C bonds within the ethanedioate moiety.
Studies on the thermal decomposition of various metal oxalates, such as lithium oxalate and ferric oxalate, show that the process typically results in the formation of carbonates or metal oxides and is often accompanied by changes in the material's surface area and structure. rsc.orgrsc.org For example, lithium oxalate decomposes to lithium carbonate with an activation energy of 223 ± 13 kJ mol⁻¹. rsc.org The decomposition of cadmium oxalate is more complex, with the potential for the formation of the metal, which can then be oxidized. researchgate.net These studies highlight that the decomposition pathway and products are highly dependent on the specific oxalate and the reaction conditions.
Reduction Reactions of the Ester Functional Group
The ester functional groups in this compound are susceptible to reduction. Standard reduction methods, such as those employing hydride reagents, can be used to reduce the ester to the corresponding alcohol, in this case, naphthalen-1-ol. The reduction of an ester to an alcohol is a fundamental transformation in organic synthesis.
Furthermore, electrochemical methods have been developed for the reduction of related compounds. For example, an electrochemical method for the reduction of aryl bromides and chlorides is initiated by the oxidation of oxalate (C₂O₄²⁻). chemrxiv.org This process generates the carbon dioxide radical anion (CO₂•⁻), a powerful reductant. chemrxiv.org This indirect reduction method, initiated by oxidation, highlights the diverse reactivity of the oxalate moiety. chemrxiv.org
The reaction between manganate(VII) ions and ethanedioate ions in an acidic solution is a well-known redox reaction where the ethanedioate ions are oxidized to carbon dioxide. savemyexams.comrsc.org This reaction is autocatalytic, with the Mn²⁺ product acting as a catalyst. savemyexams.comrsc.org While this is an oxidation of the ethanedioate ion, it demonstrates the redox activity of the oxalate structure.
Investigation of Esterification Equilibrium in Relation to this compound
The synthesis of this compound from naphthalen-1-ol and oxalic acid (or a derivative like oxalyl chloride) is an esterification reaction. Like all esterifications, this reaction is subject to chemical equilibrium. The position of this equilibrium can be influenced by several factors, including the concentrations of reactants and products, temperature, and the presence of a catalyst.
The transesterification of aromatic hydroxy compounds with dialkyl carbonates to produce aromatic carbonates is a related industrial process where achieving high conversion requires shifting the equilibrium. google.com Catalysts, often mixed metal oxides, are employed to increase the reaction rate and allow equilibrium to be reached more quickly. google.com Similarly, in the synthesis of this compound, removing the water formed during the reaction (if starting from oxalic acid) or using a highly reactive acylating agent like oxalyl chloride can drive the reaction to completion.
Research on the equilibrium reaction between dimethyl oxalate and alcohols has shown that the resulting alkyl oxalates can be used in subsequent coupling reactions. thieme-connect.com This indicates that the esterification can be a dynamic process, and the products can be engaged in further chemical transformations.
Theoretical and Computational Chemistry Studies of Dinaphthalen 1 Yl Ethanedioate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for analyzing medium to large-sized molecules like Dinaphthalen-1-yl ethanedioate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively model the electronic structure.
For this compound, a DFT analysis would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic properties can be calculated. These include the distribution of electrostatic potential, atomic charges, and the energies of molecular orbitals. Such calculations are crucial for understanding how the molecule interacts with other chemical species. The choice of functional and basis set is critical and would be selected based on the specific properties being investigated, with different functionals offering varying strengths for different types of chemical systems.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
In the context of this compound, FMO theory would be used to predict its reactivity. The HOMO, acting as the electron donor, and the LUMO, the electron acceptor, would be of primary interest. The energy gap between the HOMO and LUMO is a significant parameter; a small gap generally suggests high reactivity, while a large gap indicates greater stability. The spatial distribution of the HOMO and LUMO across the this compound structure would identify the most probable sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with high HOMO density would be susceptible to electrophilic attack, whereas areas with high LUMO density would be prone to nucleophilic attack.
| Computational Parameter | Significance in Reactivity Prediction |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be employed to study its conformational changes in different environments, such as in various solvents or at different temperatures. These simulations would track the movement of each atom, providing insights into the flexibility of the molecule, particularly the rotational freedom around the ester linkages. Furthermore, MD can be used to simulate the interaction of this compound with other molecules, which is crucial for understanding its behavior in a larger chemical system.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the most likely path from reactants to products. Reaction pathway modeling is a computational technique used to map out this path, including the identification of transition states and intermediates.
Should this compound be involved in a chemical reaction, such as hydrolysis of its ester groups, computational methods could be used to model the entire process. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are commonly used to trace the reaction path and confirm that the identified transition state correctly connects the reactants and products.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.
For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. Similarly, calculations of vibrational frequencies can reproduce an IR spectrum, and the calculation of nuclear shielding tensors can predict NMR chemical shifts. Comparing these predicted spectra with experimentally obtained ones can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic and vibrational properties.
| Spectroscopic Technique | Predicted Property | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies | DFT |
| UV-Visible Spectroscopy | Electronic excitation energies (λmax) | Time-Dependent DFT (TD-DFT) |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) | GIAO, CSGT (within DFT) |
Structural Conformation and Isomerism Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a significant impact on its physical and chemical properties. This compound has several rotatable bonds, which can give rise to different conformers.
Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting structure. The results of such an analysis would reveal the preferred shape of the molecule in its ground state. Additionally, if different isomers of this compound exist, computational calculations of their relative energies can predict which isomer is the most stable.
Advanced Research Applications of Dinaphthalen 1 Yl Ethanedioate
Applications in Advanced Materials Science
The unique structural and electronic properties of the naphthalene (B1677914) moiety suggest that its derivatives, including Dinaphthalen-1-yl ethanedioate, hold potential for the development of high-performance materials. The rigid, aromatic nature of the naphthalene rings can impart thermal stability and desirable mechanical properties to polymers, while the ester linkages can offer pathways for controlled degradation or modification.
Polymer Chemistry and Engineering
The incorporation of naphthalene-containing units into polymer backbones is a known strategy for enhancing material properties. However, specific studies detailing the use of this compound as a monomer or modifying agent are not readily found in comprehensive chemical databases.
Naphthalene-based copolyesters are valued for their thermal resistance, mechanical strength, and barrier properties. The synthesis of these materials typically involves the polycondensation of naphthalene dicarboxylic acids or their derivatives with various diols. While this compound possesses ester groups, its direct use as a comonomer in the synthesis of copolyesters through transesterification reactions is a theoretical possibility that has not been extensively explored in documented research. The reactivity of the ethanedioate linker and the steric hindrance from the bulky naphthalene groups would be key factors in such polymerization processes.
The demand for low-dielectric materials is driven by the electronics industry to reduce signal delay and power dissipation in integrated circuits. Epoxy resins are widely used as encapsulants and dielectrics, and their properties can be tailored by the choice of epoxy monomers, curing agents, and additives. The introduction of bulky, non-polar groups can lower the dielectric constant of a material. The large, hydrophobic naphthalene groups in this compound could theoretically contribute to a lower dielectric constant if incorporated into an epoxy resin matrix. However, research detailing such applications is not currently available.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are fundamental to organic electronics. The naphthalene unit can be incorporated into conjugated systems to tune their electronic and optical properties. While various naphthalene-containing monomers are utilized in the synthesis of conjugated polymers, the specific integration of this compound into these backbones has not been a focus of reported research. Its non-conjugated ethanedioate linker would likely interrupt the delocalization of π-electrons along the polymer chain, making it less suitable as a primary building block for highly conductive materials.
Cross-linked polymers are known for their enhanced mechanical stability and solvent resistance. While research has been conducted on cross-linked polythiomethacrylate esters based on naphthalene dithiols and methacryloyl chloride, there is no direct evidence of this compound being used as a cross-linking agent in these systems. The ester groups in this compound are generally less reactive in typical cross-linking reactions compared to more commonly used functional groups like vinyl or epoxy moieties.
Organic Optoelectronics and Fluorescence Applications
The inherent fluorescence of the naphthalene ring makes its derivatives attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of naphthalene-containing compounds can be tailored by chemical modification. While the fluorescence of many naphthalene derivatives has been studied, specific data on the optoelectronic and fluorescence properties of this compound and polymers derived from it are not well-documented in the scientific literature.
Naphthalene Diimides and Related Structures
Naphthalene diimides (NDIs) are a prominent class of organic compounds extensively studied for their applications in organic electronics, including as n-type semiconductors in organic field-effect transistors (OFETs) and as components in photovoltaic devices. acs.orgresearchgate.net The synthesis of NDIs typically proceeds through a well-established and efficient one-step condensation reaction. acs.org This standard method involves reacting 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with a variety of primary amines in a suitable solvent at elevated temperatures. acs.orgnih.gov
Alternative strategies for creating NDI isomers involve building the naphthalene core through cycloaddition reactions before the final imide formation. beilstein-journals.org Mechanochemical methods using ball mills have also been developed as an environmentally sustainable route to core-functionalized NDIs from the same NDA precursor. nih.gov While various synthetic routes to NDIs and their derivatives are well-documented, the use of this compound as a direct precursor in the synthesis of naphthalene diimides is not a conventional or reported pathway in the reviewed scientific literature. The primary and overwhelmingly favored starting material for the NDI scaffold remains 1,4,5,8-naphthalenetetracarboxylic dianhydride due to its commercial availability and straightforward reactivity. acs.orgnih.gov
Role in Chemical Probes and Sensing Technologies
The unique reactivity of the oxalate (B1200264) ester functional group in this compound makes it a key component in the field of chemiluminescence, particularly for developing highly sensitive chemical probes.
This compound functions as a potent sensing agent for reactive oxygen species (ROS), most notably hydrogen peroxide, through the peroxyoxalate chemiluminescence (PO-CL) mechanism. wikipedia.orgmdpi.com This reaction is one of the most efficient chemiluminescent transformations known. mdpi.com The process is initiated when the aryl oxalate ester reacts with an oxidant like hydrogen peroxide, typically in the presence of a base catalyst. mdpi.com
This initial reaction generates a highly unstable, high-energy intermediate, which is believed to be 1,2-dioxetanedione. wikipedia.orgworldscientific.com This transient molecule rapidly decomposes into two molecules of carbon dioxide. wikipedia.org Crucially, the energy released during this decomposition is not lost as heat but is instead transferred to a suitable fluorescent molecule, known as a fluorescer or activator, that is also present in the system. arkat-usa.orgresearchgate.net This energy transfer excites the fluorescer to a higher electronic state. As the excited fluorescer relaxes back to its ground state, it emits a photon of light. wikipedia.org The emission of light serves as a direct and quantifiable signal for the presence of the ROS that initiated the reaction. This "turn-on" response makes aryl oxalates excellent candidates for creating probes to detect oxidative stress in various environments. scbt.comnih.govnih.gov
The peroxyoxalate reaction involving this compound forms the basis for a versatile class of luminescent probes. mdpi.comrsc.org In this system, the oxalate ester is not the molecule that emits light; rather, it is the engine that drives the light emission of a secondary molecule. arkat-usa.org This is a form of indirect or sensitized chemiluminescence. wikipedia.org
A key advantage of this system is its tunability. The color of the emitted light is determined entirely by the choice of the fluorescer, not by the oxalate ester itself. wikipedia.org By simply changing the fluorescent dye, researchers can generate light spanning the visible and even infrared regions of the spectrum. This modularity allows for the design of probes tailored to specific analytical needs, avoiding interference from other light-absorbing or emitting species in a complex sample. While some naphthyl oxalates have been noted for poor solubility, the high quantum yields achievable with aryl oxalates containing electron-withdrawing groups have made them standard reagents in chemiluminescence applications. arkat-usa.org
| Component | Role in the Luminescent Probe System |
| This compound | The fuel of the reaction; reacts with the oxidant to form the high-energy intermediate. |
| Oxidant (e.g., H₂O₂) | The trigger; a reactive oxygen species that initiates the chemiluminescent cascade. |
| Catalyst (e.g., Imidazole) | An optional component that accelerates the initial reaction between the oxalate and the oxidant. arkat-usa.org |
| Fluorescer (Activator) | The light emitter; a fluorescent dye that accepts energy from the intermediate and emits a photon. researchgate.net |
| Solvent | The medium in which the reaction occurs; must be compatible with all components. |
Intermediates in Complex Organic Synthesis
Beyond its role in analytical chemistry, this compound and its derivatives serve as valuable intermediates in complex organic synthesis, particularly where high levels of purity and specific molecular geometries are required. The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms, are critical in the production of pharmaceuticals and other bioactive molecules. mdpi.comrsc.org
A notable application is in the separation of stereoisomers. For instance, the oxalate derivative of (1R)-1-(1′-naphthyl)ethanol has been used to facilitate the separation of diastereomers through crystallization. This process leverages the rigid structure of the oxalate to create distinct crystalline forms that can be physically separated, a crucial step in obtaining enantiomerically pure compounds.
Furthermore, the synthesis of naphthalene-substituted aromatic esters, a class of compounds to which this compound belongs, is an active area of research. Modern methods, such as Rh(III)-catalyzed C-H bond naphthylation, provide pathways to these valuable structures from different precursors. researchgate.net These strategies highlight the importance of naphthalene-containing building blocks in constructing complex molecular architectures for diverse applications, from materials science to medicinal chemistry. nih.govbeilstein-journals.orgrsc.org
Bio-derived and Renewable Material Feedstocks
A central goal of green chemistry is the use of renewable feedstocks to replace those derived from depleting fossil resources. google.com The synthesis of this compound can be viewed through this lens by examining the origins of its two primary components: oxalic acid and 1-naphthol (B170400).
The ethanedioate (oxalate) portion of the molecule is readily accessible from renewable sources. Oxalic acid is a naturally occurring organic acid that can be produced on an industrial scale through the microbial fermentation of bio-derived substrates like beet molasses or other forms of biomass, using fungi such as Aspergillus niger. nih.govresearchgate.netresearchgate.net Additionally, emerging technologies are focused on synthesizing oxalic acid from carbon dioxide, further enhancing its sustainable credentials. uva.nl
The 1-naphthol component is traditionally derived from petroleum feedstocks. However, significant research is directed at producing aromatic compounds from renewable biomass, particularly from lignin, which is an abundant, renewable source of aromatic structures. google.comacs.org Biocatalytic routes are also being developed to convert naphthalene into 1-naphthol under mild, environmentally friendly conditions, offering an alternative to harsh chemical manufacturing processes. nih.gov For example, enzymes like toluene (B28343) ortho-monooxygenase have been engineered to hydroxylate naphthalene to 1-naphthol with high regioselectivity. nih.gov The development of polymers and other materials from renewable naphthol sources is an active field of research aimed at improving the economic viability of future biorefineries. google.comacs.org Therefore, a pathway to synthesizing this compound from entirely renewable feedstocks is conceptually feasible, aligning its production with the principles of a sustainable chemical industry.
Environmental Fate and Degradation Studies of Ethanedioate Compounds
Biodegradation Mechanisms in Environmental Matrices
Biodegradation is a key process in the environmental breakdown of organic compounds. For a molecule like Dinaphthalen-1-yl ethanedioate, this process would involve initial enzymatic attacks that cleave the ester bond, followed by the degradation of the resulting naphthalene-based compounds and oxalic acid.
Soil Biodegradation Studies
In soil environments, the biodegradation of this compound would likely be initiated by the enzymatic hydrolysis of the ester linkage, a common pathway for ester-containing compounds. The biodegradability of polyesters containing oxalate (B1200264) units is often linked to the facile hydrolysis of these bonds, which can be a non-enzymatic process that precedes microbial action. acs.orgresearchgate.net Once hydrolysis occurs, it releases 1-naphthol (B170400) and oxalic acid.
A wide variety of soil microorganisms, including bacteria and fungi, have the ability to degrade naphthalene (B1677914) and its derivatives. nih.gov Genera such as Pseudomonas are frequently reported as potent degraders of naphthalene in contaminated soils. nih.gov The degradation of the naphthalene moiety typically proceeds through the introduction of hydroxyl groups by oxygenase enzymes, leading to the formation of intermediates like naphthols and catechols, which subsequently undergo ring cleavage. nih.gov
Oxalic acid, the other hydrolysis product, is a simple dicarboxylic acid that is readily metabolized by many soil microbes. osti.gov In fact, some fungi naturally secrete oxalic acid to aid in the breakdown of lignocellulose, and a specialized community of oxalate-degrading bacteria exists in soil ecosystems. osti.govnih.gov The presence of oxalates can even stimulate the bioremediation of other pollutants by serving as a carbon source for microbes. nih.gov However, the large, hydrophobic naphthalene groups of the parent molecule would likely adsorb strongly to soil organic matter, reducing its bioavailability and making the initial hydrolysis step the rate-limiting factor for complete mineralization. au.dk The strong sorption of high molecular weight PAHs is a known contributor to their persistence in soil. environment-agency.gov.ukresearchgate.net
Marine Environment Degradation
In marine environments, the principles of degradation are similar, though the microbial communities and conditions differ. Anaerobic biodegradation of naphthalene has been observed in marine sediments, often by sulfate-reducing bacteria. uni-konstanz.denih.gov These pathways can involve the carboxylation of the naphthalene ring to form 2-naphthoic acid, which is then further metabolized. nih.govd-nb.info Aerobic degradation by marine bacteria, including those symbiotic with sea sponges, also breaks down naphthalene into various organic acids and esters. unifa.ac.id
Studies on polyester-oxalates have demonstrated their mineralization in marine environments, with non-enzymatic hydrolysis again being a crucial first step. researchgate.net The environmental persistence of this compound in the marine water column would therefore be significantly influenced by its low water solubility and tendency to partition to particulate matter and sediment. environment-agency.gov.ukmdpi.com Once in the sediment, the rate of degradation would depend on local conditions, such as oxygen availability, and the presence of adapted microbial consortia capable of attacking either the ester linkage or the aromatic rings. uni-konstanz.de
Hydrolytic Stability in Aqueous Systems
The hydrolytic stability of this compound is expected to be low due to the inherent reactivity of the diaryl oxalate ester structure. Oxalate esters are known to be more susceptible to hydrolysis than many other types of esters. wiley.com This heightened reactivity is attributed to the proximity of the two carbonyl groups, which increases the electrophilicity of the ester carbons, making them more vulnerable to nucleophilic attack by water. wiley.com
The hydrolysis of a diaryl oxalate like this compound in an aqueous system would proceed in a stepwise manner. The first hydrolysis event would cleave one of the ester bonds, yielding 1-naphthol and a monoaryl oxalate intermediate (1-naphthyl hydrogen oxalate). This intermediate would then undergo a second, often more rapid, hydrolysis or decomposition step to yield another molecule of 1-naphthol and oxalic acid. wiley.com
Several factors influence the rate of this hydrolysis:
pH: Hydrolysis of esters is catalyzed by both acid and base. The stability of carbamate (B1207046) esters, which are analogous in some respects, has been shown to be lowest at neutral to alkaline pH (e.g., pH 6.8 and 7.4) and significantly greater at acidic pH (e.g., 1.2 and 4.5). nih.gov Diaryl oxalates are also highly susceptible to hydrolysis in aqueous surroundings, a factor that limits their use in applications like chemiluminescence without protective measures. wiley.com
Solvent Environment: In mixed solvent systems (e.g., acetonitrile-water), the rate of hydrolysis of diaryl oxalates has been shown to be dependent on the concentration of water. wiley.com
Protective Environments: Studies on diphenyl oxalate have shown that its stability against hydrolysis can be increased by orders of magnitude when it is encapsulated within the hydrophobic core of micelles or other nanoreactors, shielding it from the aqueous environment. wiley.com
Given these factors, this compound is not expected to be persistent in aqueous systems where it is exposed to water, with hydrolysis being a primary abiotic degradation pathway.
Table 1: Factors Influencing Hydrolytic Stability of Diaryl Oxalates
Photodegradation Pathways
The photodegradation of this compound is anticipated to be a significant environmental fate process, driven primarily by the photochemical reactivity of the naphthalene moieties. Naphthalene is a well-studied polycyclic aromatic hydrocarbon that absorbs ultraviolet radiation and undergoes photodegradation. industrialchemicals.gov.auresearchgate.net
Studies on the photodegradation of naphthalene in aqueous solutions and on surfaces show that the process is initiated by the absorption of UV light, which can lead to several reaction pathways, particularly in the presence of reactive oxygen species (ROS) like hydroxyl radicals (•OH). rsc.org
Key photodegradation pathways for the naphthalene portion of the molecule include:
Hydroxylation: The aromatic ring is attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives such as 1-naphthol. epa.gov
Ring Opening: Further oxidation leads to the cleavage of the aromatic rings. Products identified from naphthalene degradation include phthalic acid. epa.gov
Mineralization: Ultimately, through a series of oxidation steps, the organic structure can be broken down into smaller, simpler molecules like formic acid and eventually mineralized to carbon dioxide (CO₂) and water (H₂O). rsc.org
Recent research on naphthalene-derived secondary organic aerosols (SOA) has shown that high-molecular-weight dimeric compounds undergo rapid photodegradation. rsc.org This process results in the fragmentation of the large molecules into smaller carbon-skeleton oligomers and the release of volatile products. rsc.org While this compound is a single molecule and not an aerosol oligomer, this finding supports the hypothesis that large molecules containing naphthalene units are susceptible to photochemical breakdown. The ester linkage itself may also be susceptible to photolytic cleavage.
Table 2: Potential Photodegradation Products from the Naphthalene Moiety
Influence of Molecular Structure on Environmental Persistence
The environmental persistence of this compound is dictated by a complex interplay between its different structural features.
Naphthalene Rings: The two naphthalene rings are large, hydrophobic, and aromatic structures. High molecular weight PAHs are generally more persistent in the environment than low molecular weight ones. environment-agency.gov.ukresearchgate.net They tend to have low water solubility and a high affinity for sorbing to organic matter in soil and sediment, which reduces their bioavailability to microorganisms and can shield them from photodegradation. au.dkenvironment-agency.gov.ukmdpi.com Therefore, the dinaphthyl portion of the molecule contributes to its potential for persistence.
Oxalate Ester Linkage: In direct contrast to the stability of the aromatic rings, the ethanedioate (oxalate) ester linkage is an Achilles' heel for the molecule. As discussed, this functional group is highly susceptible to abiotic hydrolysis in aqueous environments. wiley.com This chemical instability provides a primary degradation pathway that does not necessarily require microbial action to initiate. The rapid, non-enzymatic hydrolysis of poly-oxalate esters is a key factor in their biodegradability. acs.orgresearchgate.net
Future Directions and Emerging Research Avenues for Dinaphthalen 1 Yl Ethanedioate
Integration with Advanced Catalysis (e.g., Biocatalysis, Heterogeneous Catalysis)
The synthesis and modification of Dinaphthalen-1-yl ethanedioate can be significantly improved by leveraging advanced catalytic methods. Current synthetic routes often rely on traditional chemical methods which may have environmental drawbacks. The integration of biocatalysis and heterogeneous catalysis presents a promising avenue for more sustainable and efficient production.
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Research in this area could focus on identifying or engineering enzymes, such as lipases, for the efficient synthesis of this compound. mdpi.com Biocatalysts are known for their environmental benefits and the ability to produce purer products. mdpi.com The use of enzyme-catalyzed reactions is a growing trend in the specialty chemicals sector to minimize by-products. distil.marketreachemchemicals.com
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. echemcom.com Research could explore the use of solid acid catalysts, such as zeolites or metal oxides, for the transesterification of a dialkyl oxalate (B1200264) with 1-naphthol (B170400) to produce this compound. ccspublishing.org.cnresearchgate.net For instance, catalysts like CaO-MgO have shown high efficacy in transesterification reactions for biodiesel production, a process analogous to the synthesis of diaryl oxalates. echemcom.com The development of novel heterogeneous catalysts, such as a Pd-Zr/Al2O3 catalyst, has been shown to be effective in the synthesis of other oxalates and could be adapted for this compound. syrris.com
Table 1: Potential Advanced Catalytic Approaches for this compound
| Catalytic Approach | Potential Catalysts | Key Advantages | Research Focus |
| Biocatalysis | Lipases, Esterases | High selectivity, Mild reaction conditions, Reduced waste | Enzyme screening and engineering for specific substrate affinity. |
| Heterogeneous Catalysis | Zeolites, Metal Oxides (e.g., CaO-MgO), Supported metal catalysts (e.g., Pd-Zr/Al2O3) | Ease of separation, Catalyst reusability, Potential for continuous flow processes | Development of robust and selective solid catalysts for transesterification. |
Exploration in Supramolecular Chemistry and Self-Assembly
The planar and aromatic nature of the naphthalene (B1677914) moieties in this compound makes it an excellent candidate for applications in supramolecular chemistry. The potential for π-stacking interactions between the naphthalene rings can drive the self-assembly of this molecule into ordered nanostructures. utexas.eduresearchgate.netacs.org
Future research could investigate the self-assembly behavior of this compound in various solvents and on different surfaces. researchgate.netgoogle.com Understanding and controlling these self-assembly processes could lead to the development of novel materials with tailored optical and electronic properties. utexas.edu For instance, the formation of one-dimensional crystal structures through π-stacking has been observed in other polyfluorinated arylamines, which can significantly alter the fluorescence properties of the material. rsc.org The incorporation of this compound into coordination cages could also lead to interesting photophysical properties arising from ligand-ligand π-stacking, such as red-shifted "excimer-like" luminescence. nih.gov
Development of Novel Synthetic Routes with Enhanced Sustainability
The principles of green chemistry are increasingly important in chemical synthesis. syrris.comnih.gov Future research should focus on developing more sustainable synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netrsc.orgrsc.orgnih.gov
This could involve exploring solvent-free reaction conditions or the use of greener solvents like supercritical carbon dioxide. distil.marketreachemchemicals.comnih.gov The development of one-pot syntheses that reduce the number of purification steps would also contribute to a more sustainable process. rsc.org For example, the synthesis of monoalkyl oxalates has been successfully achieved in aqueous media, which is an environmentally friendly approach. researchgate.netrsc.orgrsc.orgnih.gov Additionally, processes that avoid the use of toxic reagents like oxalyl chloride are highly desirable. rsc.orgnih.gov
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry and machine learning are powerful tools for accelerating the design and discovery of new materials. researchgate.netnih.gov These approaches can be used to predict the properties of novel this compound derivatives before they are synthesized in the lab.
By creating computational models, researchers can screen large virtual libraries of potential derivatives to identify candidates with enhanced properties, such as improved thermal stability, specific optical characteristics, or better performance in electronic devices. acs.orgiitgn.ac.in Machine learning models can be trained on existing experimental data to predict structure-property relationships, guiding the design of new molecules with desired functionalities. acs.orgiitgn.ac.innih.gov This data-driven approach can significantly reduce the time and cost associated with the development of new materials. researchgate.netnih.gov
Table 2: Computational Approaches for Designing Novel this compound Derivatives
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Optical properties, Electronic properties, Reactivity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Self-assembly behavior, Conformational preferences, Material morphology. |
| Machine Learning (ML) | Development of predictive models from existing data. | Photovoltaic performance, Solubility, Thermal stability. |
Expanding Applications in Niche Materials Science Fields
The unique combination of the oxalate linker and the naphthalene side groups suggests that this compound and its derivatives could find applications in various niche areas of materials science. nbinno.comoled-intermediates.comlifechemicals.com
For example, the aromatic nature of the naphthalene units could be exploited in the development of organic electronic materials, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). utexas.edu The incorporation of this compound into polymer backbones could lead to new high-performance polymers with tailored properties. nih.govresearchgate.netrsc.org The versatility of naphthalene derivatives in creating functional materials is well-documented, and exploring these avenues for this compound is a logical next step. nbinno.comoled-intermediates.comlifechemicals.com
Advanced Analytical Methodologies for Trace Analysis and Speciation
As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important. Future research in this area should focus on the development of advanced analytical techniques for trace analysis and speciation.
This could involve the use of hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the separation and identification of this compound and its potential degradation products in complex matrices. The development of novel fluorescent probes based on the naphthalene moiety could also lead to highly sensitive methods for its detection. Furthermore, exploring techniques like capillary electrophoresis could offer high-resolution separation for quality control and environmental monitoring purposes.
Q & A
Q. How should researchers handle large datasets from photodegradation studies of this compound?
- Methodological Answer : Process raw data using software like Python or R for noise reduction and trend analysis. Present processed data in concise tables or figures (e.g., degradation curves, half-life calculations). Archive raw data in appendices or supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are recommended for optimizing synthesis conditions?
- Methodological Answer : Employ Response Surface Methodology (RSM) or Taguchi arrays to identify optimal parameters. Use multivariate regression to model yield as a function of variables (e.g., temperature, catalyst loading). Validate models with confirmation experiments .
Critical Evaluation and Collaboration
Q. How can interdisciplinary approaches enhance understanding of this compound’s applications?
Q. What criteria should guide the evaluation of literature on this compound’s bioactivity?
- Methodological Answer : Prioritize studies with clear methodology, peer review, and independent validation. Scrutinize sample purity (e.g., HPLC traces) and statistical significance of results. Cross-check references to identify foundational vs. derivative work .
Note : For data presentation, include tables such as:
| Parameter | Optimal Value | Method | Reference |
|---|---|---|---|
| Reaction Temperature | 80°C | TLC Monitoring | |
| Degradation Half-Life | 48 hours | LC-MS Quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
